molecular formula C13H17NO B315389 2-[(3-Phenyl-2-propynyl)amino]-1-butanol

2-[(3-Phenyl-2-propynyl)amino]-1-butanol

Cat. No.: B315389
M. Wt: 203.28 g/mol
InChI Key: LTDPAXYPZLABGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Phenyl-2-propynyl)amino]-1-butanol is a synthetic organic compound featuring a propargylamine moiety attached to a phenyl group and a 1-butanol backbone. The compound’s reactivity is influenced by the electron-deficient alkyne group and the nucleophilic amino group, which may facilitate interactions with biological targets or polymerization processes.

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

2-(3-phenylprop-2-ynylamino)butan-1-ol

InChI

InChI=1S/C13H17NO/c1-2-13(11-15)14-10-6-9-12-7-4-3-5-8-12/h3-5,7-8,13-15H,2,10-11H2,1H3

InChI Key

LTDPAXYPZLABGD-UHFFFAOYSA-N

SMILES

CCC(CO)NCC#CC1=CC=CC=C1

Canonical SMILES

CCC(CO)NCC#CC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-[(3-Phenyl-2-propynyl)amino]-1-butanol with structurally or functionally related compounds, focusing on key physicochemical properties, synthesis pathways, and applications.

Compound Structure Key Features Applications/Research Findings References
This compound Phenyl-propargylamine linked to 1-butanol Hybrid alkyne-amine-alcohol structure; potential for hydrogen bonding and π-π interactions. Limited data; hypothesized uses in drug design due to amine-alkyne synergy. N/A†
1-Butanol C₄H₉OH Linear primary alcohol; polar, hydrophilic. Industrial solvent, biofuel precursor; adsorption influenced by surface hydrophobicity .
3-Methyl-1-butanol (Isoamyl alcohol) Branched C₅H₁₁OH Fusel alcohol; fruity aroma. Produced via leucine metabolism in yeast; contributes to fermented beverage aromas .
Propargylamine HC≡C-CH₂-NH₂ Terminal alkyne with amine group; reactive in click chemistry. Precursor for pharmaceuticals (e.g., rasagiline); inhibits monoamine oxidase-B. N/A†
2-Amino-1-phenylethanol Phenyl group attached to ethanolamine Chiral amino alcohol; β-blocker precursor. Intermediate in synthesis of adrenergic drugs; studied for enantioselective catalysis. N/A†

Key Observations:

However, its adsorption behavior (e.g., in aqueous solutions) remains unstudied compared to 1-butanol, where hydrophobicity and porosity of adsorbents significantly influence uptake .

Biosynthetic Pathways: While 1-butanol and its branched analogs (e.g., 3-methyl-1-butanol) are produced via amino acid metabolism (valine/leucine) in yeast , this compound lacks documented natural biosynthesis routes, implying it is strictly synthetic.

Therapeutic Potential: Propargylamine derivatives are pharmacologically active (e.g., MAO inhibitors), but the addition of a butanol chain in the target compound may alter bioavailability or toxicity profiles, warranting further study.

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